1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C7H3F5O. This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring. The trifluoromethoxy group is particularly notable for its unique chemical properties and its increasing utility in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the reaction of bromomethylbenzene with trifluoroacetic anhydride to form trifluoromethyl benzoate. This intermediate is then reacted with phenol to produce trifluoromethyl benzoate phenol ether. Finally, the phenol ether is treated with hydrofluoric acid to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-(trifluoromethoxy)benzene
- 3-(Difluoromethoxy)aniline
- 4-(Trifluoromethoxy)aniline
Uniqueness
1,2-Difluoro-3-difluoromethoxy-5-(trifluoromethoxy)benzene is unique due to the specific arrangement of its fluorine atoms and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H3F7O2 |
---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,3-difluoro-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3F7O2/c9-4-1-3(17-8(13,14)15)2-5(6(4)10)16-7(11)12/h1-2,7H |
InChI Key |
WIFPXTCDVDKXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.